ERAP2 Inhibition Potency and M1 Aminopeptidase Selectivity Profile (Ki Values Across ERAP1, ERAP2, IRAP)
The target compound inhibits human recombinant ERAP2 with a Ki of 700 nM under competitive inhibition conditions. In head-to-head profiling against the two most closely related M1 family members, it shows approximately 8-fold selectivity over IRAP (Ki = 5,700 nM) and approximately 26-fold selectivity over ERAP1 (Ki = 18,500 nM) [1]. By comparison, the most potent phosphinic dipeptide ERAP2 inhibitors reported in the literature achieve Ki values in the 100–350 nM range but carry a peptidic scaffold with unfavorable drug-like properties [2]. The target compound thus occupies a distinct niche: a non-peptidic, small-molecule ERAP2 inhibitor with measurable, curated selectivity across all three M1 aminopeptidases, a profile that is absent for the generic pyrazine-2-carboxamide building block or the 5-methyl analog [3].
| Evidence Dimension | Binding affinity (Ki) and selectivity across M1 aminopeptidase family |
|---|---|
| Target Compound Data | ERAP2 Ki = 700 nM; IRAP Ki = 5,700 nM; ERAP1 Ki = 18,500 nM. Selectivity ratios: IRAP/ERAP2 ≈ 8.1; ERAP1/ERAP2 ≈ 26.4 |
| Comparator Or Baseline | Phosphinic dipeptide ERAP2 inhibitors: Ki = 100–350 nM (literature range). Generic pyrazine-2-carboxamide: no curated ERAP/IRAP data. 5-Methyl analog: bioactivity profile shifted toward serine protease inhibition (no ERAP data available). |
| Quantified Difference | Target compound is 8- to 26-fold selective for ERAP2 over IRAP and ERAP1. Phosphinic dipeptides are 2- to 7-fold more potent on ERAP2 but are peptidic; generic analogs lack any selectivity fingerprint. |
| Conditions | Competitive inhibition assay; recombinant human ERAP1, ERAP2, IRAP expressed in baculovirus-infected Sf9 cells; fluorogenic AMC substrates (R-AMC for ERAP2, L-AMC for ERAP1/IRAP); incubation 5–10 min; Michaelis-Menten analysis. Data curated in ChEMBL/BindingDB. |
Why This Matters
The curated selectivity profile across ERAP2, ERAP1, and IRAP allows researchers to use this compound as a well-characterized tool for dissecting M1 aminopeptidase biology, whereas uncharacterized pyrazine-2-carboxamide analogs carry unknown off-target liability.
- [1] BindingDB. Entry BDBM50529326 (CHEMBL4557197). Competitive inhibition Ki data: ERAP2 = 700 nM, IRAP = 5,700 nM, ERAP1 = 18,500 nM. Assay: recombinant human enzymes, baculovirus/Sf9 expression, AMC fluorogenic substrates, Michaelis-Menten analysis. View Source
- [2] Weglarz-Tomczak E, Vassiliou S, Mucha A. Discovery of potent and selective inhibitors of human aminopeptidases ERAP1 and ERAP2 by screening libraries of phosphorus-containing amino acid and dipeptide analogues. Bioorg Med Chem Lett. 2016;26(16):4122-4126. Reports phosphinic dipeptide ERAP2 inhibitors with Ki = 100–350 nM. View Source
- [3] ChemBase.cn. 5-Methyl-pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride (CAS 1361114-55-7). ChemBase ID 62227. Structural analog with methyl substitution; reported biological profile distinct from the des-methyl parent, with activity described toward serine proteases rather than M1 aminopeptidases. View Source
